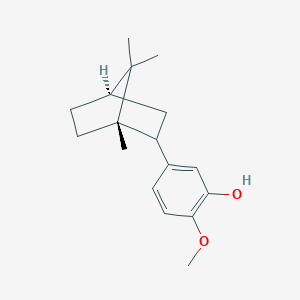

Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-, also known as carvacrol, is a natural product found in essential oils of numerous plants such as oregano, thyme, and savory. Carvacrol has been extensively studied for its various biological activities, including antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory effects.

Mechanism Of Action

The mechanism of action of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is not fully understood. However, it is believed to exert its biological activities by disrupting the cell membrane of microorganisms, inhibiting the activity of various enzymes, and modulating the expression of various genes. Carvacrol has also been shown to activate various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Biochemical And Physiological Effects

Carvacrol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Carvacrol has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In addition, Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- has been shown to modulate the activity of various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX).

Advantages And Limitations For Lab Experiments

Carvacrol has several advantages for lab experiments. It is a natural product and has low toxicity, making it safe for use in various in vitro and in vivo models. Carvacrol is also readily available and can be synthesized easily. However, Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- has limitations for lab experiments. Its solubility in water is limited, which can limit its use in aqueous systems. In addition, the purity of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- can vary depending on the source and synthesis method, which can affect the reproducibility of the results.

Future Directions

Carvacrol has several potential future directions for research. One potential direction is the development of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel--based formulations for the treatment of various infections. Another potential direction is the investigation of the synergistic effects of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- with other natural products or antibiotics. Furthermore, the development of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel--based nanoparticles for targeted delivery could be another potential direction. Finally, the investigation of the safety and efficacy of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- in various animal models could provide valuable insights into its therapeutic potential.

Conclusion:

In conclusion, Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is a natural product with various biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- and its mechanism of action.

Synthesis Methods

Carvacrol can be synthesized by the oxidation of p-cymene, which is a component of essential oils of various plants. The oxidation can be achieved by using various oxidizing agents such as chromic acid, permanganate, and peroxide. The yield of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- can be improved by optimizing the reaction conditions such as temperature, time, and solvent.

Scientific Research Applications

Carvacrol has been extensively studied for its various biological activities. Its antibacterial and antifungal activities have been demonstrated against various pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Carvacrol has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. Its antioxidant and anti-inflammatory activities have been demonstrated in various in vitro and in vivo models.

properties

CAS RN |

13746-58-2 |

|---|---|

Product Name |

Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- |

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

2-methoxy-5-[(1S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |

InChI |

InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-15(19-4)14(18)9-11/h5-6,9,12-13,18H,7-8,10H2,1-4H3/t12-,13?,17+/m1/s1 |

InChI Key |

GCUHVRDKQDPZGZ-KOHRXURCSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@@H]2C3=CC(=C(C=C3)OC)O |

SMILES |

CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C |

Canonical SMILES |

CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C |

Other CAS RN |

13746-58-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)